2-Bromo-5-(trifluoromethyl)phenylurea
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Overview
Description
2-Bromo-5-(trifluoromethyl)phenylurea is a chemical compound with the molecular formula C8H6BrF3N2O It is known for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a phenylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)phenylurea typically involves the reaction of 2-Bromo-5-(trifluoromethyl)aniline with an isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)phenylurea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylurea derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)phenylurea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
2-Bromo-5-(trifluoromethyl)phenylurea is unique due to its combination of a bromine atom and a trifluoromethyl group attached to a phenylurea backbone. This structure imparts distinctive chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6BrF3N2O |
---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6BrF3N2O/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI Key |
LMLKLRNIMWIAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)N)Br |
Origin of Product |
United States |
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